molecular formula C21H17N3O B4922078 2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol

2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No. B4922078
M. Wt: 327.4 g/mol
InChI Key: FCTVNGXDSIQPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol is a chemical compound that belongs to the triazole family of organic compounds. It has been widely studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It has also been studied for its potential use as an antifungal agent.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol has been shown to exhibit potent biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the formation of new blood vessels that are necessary for the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol in lab experiments is its potent anticancer activity. It has also been shown to exhibit good selectivity towards cancer cells, meaning that it is less toxic to normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol. One area of research could be to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another area of research could be to investigate its potential use in the treatment of other diseases such as fungal infections. Finally, further studies could be conducted to elucidate its mechanism of action and to identify other potential targets for this compound.

Synthesis Methods

The synthesis of 2-(3-benzyl-1-phenyl-1H-1,2,4-triazol-5-yl)phenol involves the reaction of 3-benzyl-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde with phenol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained in good yield after purification.

properties

IUPAC Name

2-(5-benzyl-2-phenyl-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-19-14-8-7-13-18(19)21-22-20(15-16-9-3-1-4-10-16)23-24(21)17-11-5-2-6-12-17/h1-14,25H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTVNGXDSIQPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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